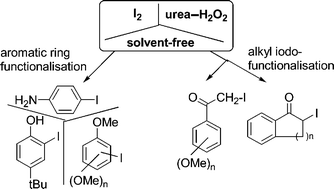Solvent-free iodination of organic molecules using the I2/urea–H2O2 reagent system
Organic & Biomolecular Chemistry Pub Date: 2007-01-15 DOI: 10.1039/B614819K
Abstract
Introduction of iodine under


Recommended Literature
- [1] Phosphorus-doped porous carbon nitride for efficient sole production of hydrogen peroxide via photocatalytic water splitting with a two-channel pathway†
- [2] Prophylactic treatment of curcumin in a rat model of depression by attenuating hippocampal synaptic loss†
- [3] Electronic theories of organic chemistry: Robinson and Ingold
- [4] Facile preparation of a methanol catalyst with ultra-high voltage efficiency and super-durability: Pt pollution introduction by composite electrodeposition†
- [5] Reaction of human telomeric unit TTAGGG and a photoactivatable Pt(iv) anticancer prodrug†
- [6] Tailoring phase and composition at the nanoscale: atomic layer deposition of Zn–Ti–O thin films†
- [7] Hybrid chitosan derivative–carbon support for oxygen reduction reactions†
- [8] Novel self-assembling system based on resorcinarene and cationic surfactant†
- [9] Synthesis and characterisation of polynorepinephrine-shelled microcapsules via an oil-in-water emulsion templating route†
- [10] Stimuli responsive furan and thiophene substituted difluoroboron β-diketonate materials†

Journal Name:Organic & Biomolecular Chemistry
Research Products
-
CAS no.: 126840-22-0
-
CAS no.: 1596-13-0









